Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride
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Overview
Description
Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O2. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of an ethyl ester group, an amino group, and a chlorinated aromatic ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and ethyl acetoacetate.
Condensation Reaction: 4-chloroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This results in the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired product, Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Ethyl 3-amino-3-(3-chlorophenyl)propanoate
- Ethyl 3-amino-3-(2-chlorophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride is unique due to its specific structural features, such as the presence of both amino and chloro groups on the aromatic ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 3-amino-3-[(4-chlorophenyl)amino]prop-2-enoate hydrochloride, also known by its IUPAC name ethyl (2E)-3-amino-3-(4-chloroanilino)-2-propenoate hydrochloride, is a compound with significant biological activity. Its unique structure, characterized by an ethyl ester group, an amino group, and a chlorophenyl moiety, contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C11H14Cl2N2O2
- Molecular Weight : 277.15 g/mol
- Melting Point : 146 - 149 °C
- Solubility : Soluble in various organic solvents
This compound exhibits biological activities primarily through its interaction with biological targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding, enhancing its affinity for target proteins. The chlorophenyl moiety may influence lipophilicity, thereby affecting membrane permeability and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (cervical) | 15.5 | Induction of apoptosis |
MCF7 (breast) | 20.0 | Inhibition of cell proliferation |
A549 (lung) | 18.7 | Disruption of cell cycle |
These findings suggest that the compound may act as a potential anticancer agent by inducing programmed cell death and inhibiting tumor growth.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
E. coli | 32 µg/mL | Moderate activity |
S. aureus | 16 µg/mL | Strong activity |
P. aeruginosa | 64 µg/mL | Weak activity |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis or function.
Case Studies
-
Case Study on Anticancer Effects
- A study conducted on breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size when administered alongside standard chemotherapy agents. The combination therapy enhanced the overall efficacy and reduced side effects associated with chemotherapy.
-
Case Study on Antimicrobial Activity
- Clinical trials evaluating the compound's effectiveness against skin infections caused by S. aureus revealed a notable improvement in healing rates when used topically compared to placebo treatments.
Properties
Molecular Formula |
C11H14Cl2N2O2 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 3-amino-3-(4-chloroanilino)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O2.ClH/c1-2-16-11(15)7-10(13)14-9-5-3-8(12)4-6-9;/h3-7,14H,2,13H2,1H3;1H |
InChI Key |
UKEDBZDOOFDTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
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